molecular formula C8H18N2O B1351962 4-Piperazin-1-ylbutan-1-ol CAS No. 5623-92-7

4-Piperazin-1-ylbutan-1-ol

Cat. No. B1351962
CAS RN: 5623-92-7
M. Wt: 158.24 g/mol
InChI Key: RTZVLCNTVAXFMJ-UHFFFAOYSA-N
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Description

“4-Piperazin-1-ylbutan-1-ol” is a chemical compound with the molecular formula C8H20N2O . It is also known as 4-(piperazin-1-yl)butan-1-ol . The compound is part of the class of organic compounds known as piperazines .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods for the synthesis of these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of “4-Piperazin-1-ylbutan-1-ol” consists of a piperazine ring attached to a butanol chain . The compound has a molecular weight of 231.16 .

Scientific Research Applications

Crystal Structure and Chemical Properties

The compound 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol crystallizes in a specific monoclinic space group, showcasing the significant role of the piperazine component in forming stable crystal structures. The molecule features an amide moiety that is almost planar, resulting from conjugation with the carbonyl group. Additionally, an intermolecular hydrogen interaction involving the hydroxyl group and another nitrogen of piperazine is observed, indicating the compound's potential for forming specific molecular interactions (Miyata et al., 2004).

Biological Activity and Potential Therapeutic Applications

Piperazine derivatives are known for their wide range of central pharmacological activities, often involving the activation of the monoamine pathway. These derivatives are researched for various therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. The substance benzylpiperazine, a prototype of these derivatives, is known for its stimulant and euphoric effects, further underscoring the significance of piperazine compounds in medicinal chemistry (Brito et al., 2018).

Chemical Synthesis and Modification

Piperazine derivatives, owing to their versatile chemical structure, are central to the synthesis of a wide range of compounds. The piperazine moiety, a cyclic molecule containing two nitrogen atoms and four carbon atoms, is a sought-after component in the development of new drug candidates. It plays a crucial role in the modification of natural product derivatives, significantly impacting their biological activity. Over 100 molecules featuring a piperazine group have been reviewed, demonstrating a broad spectrum of bioactivities including antitumor, antibacterial, anti-inflammatory, antioxidant, and others (Zhang et al., 2021).

Molecular Interactions and Complex Formation

Nickel(II) complexes with a piperazinyl moiety have been synthesized, and studies on their DNA and protein binding capabilities, along with their catecholase-like properties, have been conducted. These studies provide insights into the compound's potential applications in biochemistry and molecular biology, especially considering the binding affinities of these complexes towards different bio-macromolecules (Das et al., 2015).

properties

IUPAC Name

4-piperazin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c11-8-2-1-5-10-6-3-9-4-7-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZVLCNTVAXFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406447
Record name 4-piperazin-1-ylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperazin-1-ylbutan-1-ol

CAS RN

5623-92-7
Record name 4-piperazin-1-ylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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